molecular formula C23H23FN6O B10914905 6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914905
M. Wt: 418.5 g/mol
InChI Key: QYNBOSKXDMUWCW-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final step involves the formation of the carboxamide linkage with the 1,3,5-trimethyl-1H-pyrazol-4-yl)methyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the cyclopropyl group contributes to its stability and reactivity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

When compared to similar compounds, 6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 6-cyclopropyl-1-(2-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-cyclopropyl-1-(2-bromophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly impact their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H23FN6O

Molecular Weight

418.5 g/mol

IUPAC Name

6-cyclopropyl-1-(2-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23FN6O/c1-13-17(14(2)29(3)28-13)11-25-23(31)16-10-20(15-8-9-15)27-22-18(16)12-26-30(22)21-7-5-4-6-19(21)24/h4-7,10,12,15H,8-9,11H2,1-3H3,(H,25,31)

InChI Key

QYNBOSKXDMUWCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5

Origin of Product

United States

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